3-Amino-6-(propylthio)pyridazine
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Overview
Description
3-Amino-6-(propylthio)pyridazine belongs to the pyridazine class of compounds, known for their diverse chemical and pharmacological properties. The pyridazine nucleus is a versatile scaffold in medicinal chemistry, often used in the synthesis of compounds with potential biological activities.
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 3-Amino-6-(propylthio)pyridazine, involves various approaches. For instance, the condensation of aminothieno[2,3-c]pyridazine derivatives with aliphatic primary amines can lead to the formation of triazabicyclo derivatives with different substituents, including propylthio groups (Quintela et al., 1998). Another example is the synthesis of imidazo[1,2-b]pyridazines with alkylthio groups (Barlin et al., 1994).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including those with amino and propylthio substituents, has been studied using various techniques, such as X-ray analysis. This provides insight into the arrangement of atoms and the geometry of the molecule, crucial for understanding its chemical behavior.
Chemical Reactions and Properties
Pyridazine derivatives exhibit a range of chemical reactions, forming various heterocyclic compounds. For instance, reactions with thiourea, dithiocarbamates, or substituted acetamido derivatives are common, leading to diverse compounds with different properties and potential applications (Deeb et al., 2009).
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of novel thieno[2,3-c]pyridazines with significant antibacterial activities. These compounds were developed using a starting material related to 3-amino pyridazine derivatives, showcasing their utility in creating potent antibacterial agents (Al-Kamali et al., 2014).
Herbicidal and Bleaching Activities
Another study focused on the synthesis and evaluation of 3-N-substituted amino pyridazine derivatives for their herbicidal and bleaching effects. This research indicates the potential of 3-amino pyridazine derivatives in agriculture, particularly in developing new herbicides with high efficacy (Xu et al., 2008).
Dyeing Polyester Fibers
In the field of materials science, novel heterocyclic aryl monoazo organic compounds were synthesized, including derivatives of 3-amino pyridazine, for dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their multifunctional applications beyond textile dyeing (Khalifa et al., 2015).
Anticonvulsant Activity
3-amino pyridazine derivatives have been explored for their potential anticonvulsant activities. Synthesized compounds showed significant efficacy in seizure models, highlighting the therapeutic potential of these compounds in treating epilepsy or related neurological conditions (Samanta et al., 2011).
Selective CB(2) Agonists for Inflammatory Pain
A series of 3-amino-6-aryl-pyridazines were identified as CB(2) agonists with high efficacy and selectivity against the CB(1) receptor. These compounds showed high potency in models of inflammatory pain, indicating their potential as pain management therapies (Gleave et al., 2010).
Antimicrobial Agents
Studies have also focused on the synthesis of pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. These compounds have shown strong inhibitory effects on the growth of Gram-positive bacteria, particularly Bacillus subtilis, offering new avenues for antimicrobial drug development (Ibrahim et al., 2013).
Safety And Hazards
Future Directions
The synthesis and study of pyridazine derivatives, including 3-Amino-6-(propylthio)pyridazine, continue to be an active area of research due to their wide range of pharmacological activities . Future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.
properties
IUPAC Name |
6-propylsulfanylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTWKYYVIBJPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552646 |
Source
|
Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(propylthio)pyridazine | |
CAS RN |
113121-36-1 |
Source
|
Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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